molecular formula C9H12N2O3 B12438367 2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one

2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one

Cat. No.: B12438367
M. Wt: 196.20 g/mol
InChI Key: UMCFCKZIJFKOQX-UHFFFAOYSA-N
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Description

2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one is a chemical compound with the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.21 g/mol . It is a derivative of pyridinone, characterized by the presence of hydroxy and amino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one typically involves the reaction of 3-hydroxypropylamine with a suitable pyridinone precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one is unique due to the presence of both hydroxy and amino groups, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for a range of chemical modifications and applications that may not be possible with similar compounds .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

3-hydroxy-N-(3-hydroxypropyl)pyridine-2-carboxamide

InChI

InChI=1S/C9H12N2O3/c12-6-2-5-11-9(14)8-7(13)3-1-4-10-8/h1,3-4,12-13H,2,5-6H2,(H,11,14)

InChI Key

UMCFCKZIJFKOQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)NCCCO)O

Origin of Product

United States

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